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molecular formula C6H9N3O2 B1331116 2,5-Dimethoxypyrimidin-4-amine CAS No. 6960-17-4

2,5-Dimethoxypyrimidin-4-amine

Cat. No. B1331116
M. Wt: 155.15 g/mol
InChI Key: XOJPOIGPYBYDJF-UHFFFAOYSA-N
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Patent
US09115135B2

Procedure details

To a 700 mL jacketed vessel equipped with a mechanical stirrer, a dual pH/temperature probe, a nitrogen inlet, and a reflux condenser was added sequentially 19.4 g (0.125 mol) of 4-amino-2,5-dimethoxypyrimidine followed by 151 g (1.639 mol) of toluene. The reaction was heated to gentle reflux (˜80° C.) and then 19.24 g (0.144 mol) of 98% ethoxy carbonylisothiocyanate was added, and the reaction mixture was heated at gentle reflux (89° C.) for 7 h. The reaction mixture was cooled to 26° C. and allowed to stand overnight. The mixture was heated to 60° C. and then 100 g (5.500 mol) of deionized water was added to the mixture. After heating to reflux (˜69° C.), 9.6 g (0.145 mol) of a 50 wt % aqueous hydroxylamine solution was continuously added over a 1 h period. During the course of the amine addition, the reaction pH rose from 4.00 to 6.67. After completing addition of hydroxylamine, the reaction mixture was heated to 77° C. and then stirred an additional 3 h during which time the reaction pH naturally raised to 7.42. To this reaction mixture was added a solution of 4.5 g (0.036 mol) of sodium sulfite in 20 g (1.110 mol) of deionized water over a one min period. The reaction pH rose from 7.34 to 7.81 during the sodium sulfite addition. The reaction mixture was stirred an additional 1 h at 77° C. and then cooled to ambient temperature and allowed to stand overnight. The reaction mixture was suction filtered through a medium coarse fritted glass funnel (filtration time was 43 min), and then the reaction vessel was washed with 30 g of deionized water and this rinse was used to wash the isolated product cake. A final displacement wash with 30 g of fresh deionized water was performed and the product was dried to afford 19.62 g of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine as a light cream colored solid. NMR analysis (using benzyl acetate as an internal standard) indicated an 83.3% purity of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine active which corresponds to a 67.0% yield.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
151 g
Type
reactant
Reaction Step Three
Quantity
19.24 g
Type
reactant
Reaction Step Four
Name
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
4.5 g
Type
reactant
Reaction Step Nine
Name
Quantity
20 g
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][N:5]=[C:4]([O:10][CH3:11])[N:3]=1.C1(C)C=CC=CC=1.C(OC([N:24]=[C:25]=S)=O)C.O.[NH2:28]O.S([O-])([O-])=O.[Na+].[Na+]>>[NH2:28][C:25]1[N:1]=[C:2]2[N:3]([C:4]([O:10][CH3:11])=[N:5][CH:6]=[C:7]2[O:8][CH3:9])[N:24]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
NC1=NC(=NC=C1OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
151 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
19.24 g
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Seven
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Nine
Name
Quantity
4.5 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred an additional 3 h during which time the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux (89° C.) for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 26° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
After heating
ADDITION
Type
ADDITION
Details
was continuously added over a 1 h period
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 77° C.
TEMPERATURE
Type
TEMPERATURE
Details
pH naturally raised to 7.42
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred an additional 1 h at 77° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through a medium coarse fritted glass funnel
FILTRATION
Type
FILTRATION
Details
(filtration time was 43 min)
Duration
43 min
WASH
Type
WASH
Details
the reaction vessel was washed with 30 g of deionized water
WASH
Type
WASH
Details
to wash the isolated product cake
WASH
Type
WASH
Details
A final displacement wash with 30 g of fresh deionized water
CUSTOM
Type
CUSTOM
Details
the product was dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NN2C(=NC=C(C2=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.62 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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